

LASSBio-294: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: *N*-(3-piperazin-1-ylphenyl)acetamide

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Abstract

LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a synthetic N-acylhydrazone derivative with significant cardioinotropic and vasodilatory properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical and physical characteristics of LASSBio-294, its molecular structure, and the experimental methodologies employed in its characterization. The document also delves into its mechanism of action, focusing on its role in intracellular calcium regulation, and presents available quantitative data in a structured format for ease of reference.

Chemical Structure and Properties

LASSBio-294 is a derivative of safrole, a natural product.^[1] Its chemical structure combines a 3,4-methylenedioxybenzoyl moiety with a 2-thienylhydrazone group.

Molecular Structure:

Caption: Molecular structure of LASSBio-294.

Physicochemical Properties

A comprehensive table of all physicochemical properties is not readily available in the public domain. However, some key characteristics have been reported.

Property	Value	Source
Chemical Name	3,4-methylenedioxybenzoyl-2-thienylhydrazone	[2]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃ S	Inferred
Molecular Weight	274.30 g/mol	Inferred
Solubility	Low solubility in water. Soluble in Dimethyl sulfoxide (DMSO).	[4]
Physical State	Solid (recrystallized from solution)	[5]

Synthesis

LASSBio-294 is synthesized from safrole, a natural product obtained from *Ocotea pretiosa*. [1] While a detailed, step-by-step protocol is not fully disclosed in the primary literature, the synthesis involves the formation of a hydrazone from a corresponding hydrazide and an aldehyde.

Caption: General synthesis workflow for LASSBio-294.

Spectroscopic Data

The structural confirmation of LASSBio-294 is achieved through various spectroscopic methods.

Mass Spectrometry

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to detect LASSBio-294. The parent ion and its major fragment are monitored for quantification. [6]

Parameter	Value	Source
Ionization Mode	Electrospray Ionization (ESI), Positive	[6]
Parent Ion (m/z)	275.2	[6]
Fragment Ion (m/z)	149.1	[6]

Biological Activity and Mechanism of Action

LASSBio-294 exhibits positive inotropic and vasodilatory effects.[2][3] Its primary mechanism of action is believed to be related to the modulation of intracellular calcium (Ca^{2+}) concentrations in cardiac muscle cells.[4]

Inotropic Effect

LASSBio-294 increases the contractility of cardiac muscle.[2] This effect is attributed to an enhanced uptake of Ca^{2+} into the sarcoplasmic reticulum (SR), leading to a greater release of Ca^{2+} during excitation-contraction coupling.[4][7] This increased availability of intracellular Ca^{2+} enhances the force of contraction.

Vasodilatory Effect

The compound also induces vasodilation.[3] Some studies suggest that this effect may be mediated through the activation of A2A adenosine receptors.[1][8]

Caption: Proposed signaling pathway for LASSBio-294.

Experimental Protocols

The following are summaries of key experimental protocols used in the study of LASSBio-294.

Isometric Tension Recording in Isolated Cardiac Muscle

- Objective: To measure the contractile force of cardiac muscle in response to LASSBio-294.
- Methodology:

- Isolated rat atrial, papillary, or ventricular muscles are mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- Muscles are electrically stimulated at a fixed frequency (e.g., 1 Hz).
- Isometric tension is recorded using a force transducer connected to a polygraph.
- After a stabilization period, cumulative concentrations of LASSBio-294 (dissolved in DMSO) are added to the bath.
- Changes in twitch tension are recorded and analyzed.[\[4\]](#)

Calcium Uptake in Skinned Cardiac Fibers

- Objective: To assess the effect of LASSBio-294 on sarcoplasmic reticulum Ca²⁺ uptake.
- Methodology:
 - Ventricular muscle fibers are chemically "skinned" using saponin to permeabilize the sarcolemma while keeping the SR intact.
 - The skinned fibers are placed in a series of solutions with varying Ca²⁺ concentrations (pCa) to load the SR with calcium.
 - LASSBio-294 is added to the loading solution in experimental groups.
 - After the loading period, the fibers are exposed to a caffeine solution to induce the release of Ca²⁺ from the SR, which generates a transient contraction.
 - The amplitude of the caffeine-induced contraction is measured as an index of SR Ca²⁺ content. An increase in this contraction in the presence of LASSBio-294 indicates enhanced Ca²⁺ uptake.[\[4\]](#)

Caption: Workflow for key LASSBio-294 experiments.

Quantitative Pharmacological Data

Parameter	Value	Muscle Type	Source
Maximal inotropic effect	128.0 ± 0.7% of control	Isolated rat hearts	[2]
Concentration for maximal effect	25 µM	Isolated rat hearts	[2]
Maximal twitch increment (at 200 µM)	201.5 ± 18.5%	Ventricular muscle	[4]
Maximal twitch increment (at 200 µM)	163.1 ± 18.4%	Atrial muscle	[4]
Maximal twitch increment (at 200 µM)	153.5 ± 28.5%	Papillary muscle	[4]
IC ₅₀ for vasodilation	74 µM	Rat aorta	[3]

Conclusion

LASSBio-294 is a promising synthetic compound with significant positive inotropic and vasodilatory effects. Its mechanism of action, centered on the enhancement of sarcoplasmic reticulum calcium uptake, presents a novel approach for the potential treatment of cardiovascular disorders. Further research is warranted to fully elucidate its physicochemical properties, detailed synthetic pathways, and complete pharmacological profile to support its development as a therapeutic agent.

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